molecular formula C8H12BClN2O3 B2738930 5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride CAS No. 2096335-90-7

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride

Cat. No. B2738930
CAS RN: 2096335-90-7
M. Wt: 230.46
InChI Key: IUJUCLWECOBMFH-UHFFFAOYSA-N
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Description

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride is a chemical compound that is used in organic synthesis . It is a type of organoborane compound, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of this compound could involve the use of pinacol boronic esters, which are also highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound is used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can undergo protodeboronation, a process that involves the removal of a boron group from an organic compound . This process is particularly useful in the formal anti-Markovnikov hydromethylation of alkenes .

Synthesis of Indolizidine

The compound can be used in the synthesis of indolizidine, a type of alkaloid . The protodeboronation of the compound allows for the formation of indolizidine with good diastereoselectivity .

Synthesis of Alkenes

The compound can be used in the synthesis of alkenes through a process known as over-borylation . This process involves the addition of a boron-hydrogen bond over an unsaturated bond .

Synthesis of Alkyl Boronic Esters

The compound can be used in the synthesis of alkyl boronic esters, which are highly valuable building blocks in organic synthesis . These esters are usually bench stable, easy to purify and often even commercially available .

Synthesis of Heteroarenes

The compound can be used in the synthesis of heteroarenes, a class of compounds that contain a heteroatom in a cyclic aromatic system . The compound can provide these heteroarenes in good yield .

properties

IUPAC Name

[5-(acetamidomethyl)pyridin-3-yl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3.ClH/c1-6(12)11-4-7-2-8(9(13)14)5-10-3-7;/h2-3,5,13-14H,4H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSTVMNUQNHQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)CNC(=O)C)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride

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